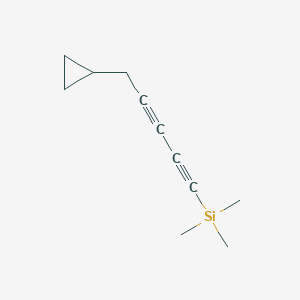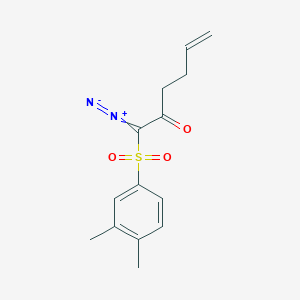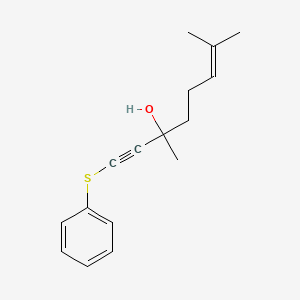![molecular formula C16H15FN2O B14184917 1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- CAS No. 878377-10-7](/img/structure/B14184917.png)
1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly in the realm of cancer research. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
準備方法
The synthesis of 1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,2-c]pyridine core. This can be achieved through various methods, including transition-metal-catalyzed cyclization reactions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a suitable fluorinating agent.
Industrial production methods may involve optimization of these steps to improve yield and scalability. This often includes the use of continuous flow reactors and other advanced techniques to enhance efficiency and reduce costs.
化学反応の分析
1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols. These reactions often result in the formation of substituted derivatives with varying biological activities.
科学的研究の応用
Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study its interactions with various biological targets. It has shown promise in modulating the activity of enzymes and receptors, making it a useful tool for understanding biological processes.
Medicine: The most significant application of this compound is in the field of medicinal chemistry. .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
作用機序
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- involves its interaction with specific molecular targets. One of the primary targets is the fibroblast growth factor receptor (FGFR) family. This compound inhibits the activity of FGFRs by binding to their active sites, thereby preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to the suppression of cell proliferation, migration, and angiogenesis, which are critical processes in cancer progression.
類似化合物との比較
1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds also exhibit potent biological activities, particularly as FGFR inhibitors.
Colchicine-Binding Site Inhibitors: Compounds like 1H-Pyrrolo[3,2-c]pyridine derivatives have shown significant anticancer activities by inhibiting tubulin polymerization.
Pyrrolopyrazine Derivatives: These compounds are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
The uniqueness of 1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- lies in its specific structural features and its ability to target multiple biological pathways, making it a versatile compound for various applications.
特性
CAS番号 |
878377-10-7 |
|---|---|
分子式 |
C16H15FN2O |
分子量 |
270.30 g/mol |
IUPAC名 |
7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C16H15FN2O/c1-10-11(2)19-16-14(10)7-18-8-15(16)20-9-12-3-5-13(17)6-4-12/h3-8,19H,9H2,1-2H3 |
InChIキー |
AWAHHBBBKSFJRU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C(C=NC=C12)OCC3=CC=C(C=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)

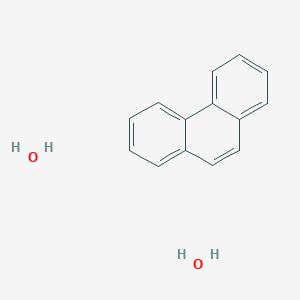
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)
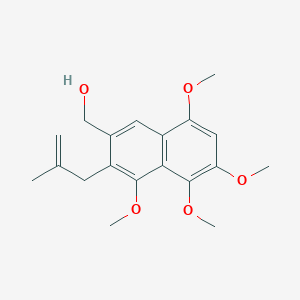

![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)
